Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate
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Overview
Description
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is an organic compound that features a carbamate group linked to a cyclohexyl ring, which is further connected to an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate typically involves the following steps:
Formation of the Carbamate Intermediate: The initial step involves the reaction of 4-aminocyclohexylamine with a suitable carbamoyl chloride to form the intermediate 4-aminocyclohexylcarbamate.
Esterification: The intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction.
Nucleophiles: Sodium hydroxide (NaOH) or other strong bases for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(4-aminophenyl)carbamoyl]propanoate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Ethyl 3-[(4-hydroxycyclohexyl)carbamoyl]propanoate: Contains a hydroxyl group on the cyclohexyl ring.
Uniqueness
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is unique due to its specific combination of a cyclohexyl ring and a carbamate group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 4-[(4-aminocyclohexyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-12(16)8-7-11(15)14-10-5-3-9(13)4-6-10/h9-10H,2-8,13H2,1H3,(H,14,15) |
InChI Key |
SRXCWMGNYCEGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1CCC(CC1)N |
Origin of Product |
United States |
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